1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol

Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

This chiral 4-hydroxypiperidine is a critical intermediate for CNS and GPCR-targeted libraries. Its single, well-defined 4-OH group (HBD=1, TPSA=23.5 Ų) enables selective O-functionalization (etherification, esterification) inaccessible to 3-OH or des-hydroxy analogs. The meta-chloro phenyl substitution provides an optimal XLogP3 of 2.7 for blood-brain barrier penetration, distinct from less lipophilic des-chloro or para-chloro isomers. Supplied as a racemic mixture, it allows in-house chiral resolution for enantiomer-specific receptor profiling. Available at 98+% purity, reducing pre-assay repurification needs.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1146080-11-6
Cat. No. B1500704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol
CAS1146080-11-6
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)N2CCC(CC2)O
InChIInChI=1S/C13H18ClNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3
InChIKeyCMWYRYFCPOOSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol (CAS 1146080-11-6): Chemical Class and Identification for Procurement


1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol is a chiral 4-hydroxypiperidine derivative bearing a 1-(3-chlorophenyl)ethyl substituent at the piperidine nitrogen [1]. It possesses one hydrogen bond donor (the 4-OH), two hydrogen bond acceptors (the piperidine N and the OH oxygen), and a single undefined stereocenter, resulting in production as a racemic mixture unless chiral separation is specified [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing receptor-targeting ligands, particularly within CNS and GPCR-focused programs [2].

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol: Structural Uniqueness Barriers to Direct Analog Substitution


Substituting 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol with a close structural analog can introduce critical changes in three key physicochemical parameters that govern downstream synthetic utility and biological recognition: hydrogen bond donor count, topological polar surface area (TPSA), and ligand shape. The 4-hydroxyl group on this compound provides a single HBD donor with a TPSA of 23.5 Ų, enabling selective O-functionalization (etherification, esterification, sulfonation) that is geometrically inaccessible to the 3-OH regioisomer (CAS 1033013-42-1) or the des-hydroxy analog 4-[1-(3-chlorophenyl)ethyl]piperidine (CAS 1780227-54-4; 0 HBD, TPSA ~12.3 Ų predicted) [1][2]. The meta-chloro substitution on the phenyl ring further differentiates this compound from para-chloro and unsubstituted phenyl analogs through altered electron-withdrawing character and steric presentation at receptor binding sites, a well-established determinant of selectivity in opioid and sigma receptor ligand series [3].

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol: Differentiating Quantitative Evidence for Scientific Procurement Decisions


Regioisomeric Differentiation: 4-Piperidinol vs. 3-Piperidinol Hydrogen Bond Topology

The 4-hydroxyl substitution pattern on 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol positions the hydrogen bond donor/acceptor vector axially with respect to the piperidine N–aryl axis, while the 3-hydroxy regioisomer (CAS 1033013-42-1) presents this vector at a ~60° offset. This geometric distinction is critical for ligand-receptor interaction mapping. The target compound has a TPSA of 23.5 Ų and 1 HBD [1]; the 3-OH isomer, although sharing the same molecular formula (C₁₃H₁₈ClNO, MW 239.74), would exhibit an identical HBD count but a subtly altered TPSA distribution due to differing intramolecular hydrogen bonding propensity . In 4-arylpiperidine opioid SAR, the spatial orientation of the 4-substituent has been shown to alter μ-opioid receptor binding affinity by >10-fold depending on equatorial vs. axial presentation [2].

Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

Meta-Chloro Phenyl Substitution: Quantitative Lipophilicity and Electronic Differentiation from Para-Chloro and Des-Chloro Analogs

The computed partition coefficient (XLogP3) for 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol is 2.7, reflecting the contribution of the meta-chloro substituent to lipophilicity [1]. The des-chloro analog, 1-(1-phenylethyl)piperidin-4-ol (MW 205.30, C₁₃H₁₉NO), has a predicted XLogP3 of approximately 2.0 based on the absence of the chlorine atom, representing a ΔLogP of ~0.7 log units [2]. This difference translates to an approximately 5-fold difference in octanol-water partition coefficient, which can significantly influence passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding. In sigma receptor SAR studies, meta-chloro substitution on phenylalkylpiperidines has been associated with enhanced sigma-1/sigma-2 selectivity ratios compared to para-chloro isomers, though head-to-head data for this specific scaffold are not available [3].

Physicochemical Profiling Drug Design ADMET Prediction

Functional Handle Differentiation: 4-OH Enables Synthetic Diversification Absent in Des-Hydroxy Analog

The 4-hydroxyl group on the target compound provides a single site for selective O-derivatization (oxidation to ketone, etherification, esterification, sulfonation, or carbamoylation) that is entirely absent in the des-hydroxy comparator 4-[1-(3-chlorophenyl)ethyl]piperidine (CAS 1780227-54-4) [1][2]. The target compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors, while the des-hydroxy comparator has 0 HBD and 1 HBA [1][2]. This difference in HBD count (1 vs. 0) fundamentally alters the compound's capacity for intermolecular hydrogen bonding, affecting both its reactivity as a synthetic intermediate and its solubility profile in polar solvents .

Synthetic Chemistry Intermediate Utility Parallel Synthesis

Vendor Purity Specification Range: Benchmarked Minimum Purity Across Commercial Suppliers

The commercially available purity of 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol ranges from a minimum specification of 95% (AKSci, CymitQuimica) to 98+% (0elem, ChemicalBook, MolCore) with intermediate specifications of 97% reported by Leyan and Chemisci [1]. This 3% absolute purity spread (95% to 98+%) is consequential for applications requiring high-assay starting materials, such as fragment-based screening libraries or late-stage GMP intermediate preparation. In comparison, the closely related analog 4-(3-chlorophenyl)piperidin-4-ol (CAS 70558-16-6) is typically offered at 95% minimum purity by AKSci, indicating a comparable baseline quality tier but without the 98+% premium grade availability seen for the target compound .

Quality Control Procurement Specification Analytical Chemistry

Predicted Boiling Point and Density: Physical Property Benchmarks for Handling and Formulation

The predicted boiling point of 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol is 347.2 ± 27.0 °C at atmospheric pressure, with a density of 1.186 g/cm³ [1][2]. These values provide quantitative handling and storage guidelines that distinguish this compound from lighter piperidine analogs. For comparison, 4-(3-chlorophenyl)piperidin-4-ol (CAS 70558-16-6, MW 211.69) has a predicted boiling point of approximately 344.5 °C and a density of ~1.2 g/cm³ . The slightly higher boiling point of the target compound (+2.7 °C) is consistent with its higher molecular weight (+28.05 Da) and additional ethyl group, providing marginally greater thermal latitude during solvent evaporation or vacuum distillation steps.

Physicochemical Characterization Formulation Development Laboratory Handling

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol: Evidence-Backed Research and Industrial Deployment Scenarios


CNS Lead Optimization Programs Requiring Moderate Lipophilicity (LogP 2.5–3.0)

For medicinal chemistry programs targeting CNS receptors where a computed LogP in the 2.5–3.0 range is desired for balancing blood-brain barrier penetration with aqueous solubility, the target compound provides an XLogP3 of 2.7. This differentiates it from the less lipophilic des-chloro analog (XLogP3 ~2.0) and potentially more lipophilic para-chloro isomers, making it an appropriate intermediate for constructing candidate molecules with predictable CNS exposure [1].

Scaffold-Directed Library Synthesis Requiring 4-Position Derivatization

The presence of a single, geometrically well-defined hydroxyl group at the 4-position (1 HBD) enables systematic O-functionalization for parallel library synthesis. This scenario is not feasible with the des-hydroxy analog 4-[1-(3-chlorophenyl)ethyl]piperidine (0 HBD), making the target compound the mandatory starting material for any synthetic route requiring ether, ester, carbamate, or sulfonate diversification at this position [2].

Chiral Resolution Studies for Enantiomer-Specific Pharmacology

The target compound contains one undefined stereocenter at the ethyl linker carbon, making it a racemic mixture suitable for chiral chromatographic resolution into (R)- and (S)-enantiomers. In opioid and sigma receptor pharmacology, enantiomeric pairs of N-substituted 4-hydroxypiperidines have shown differential receptor binding profiles, and procurement of the racemate enables in-house enantiomer separation and subsequent enantiomer-specific activity profiling [3].

High-Precision Biophysical Assay Substrate Preparation

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray co-crystallography studies where compound purity directly impacts data quality, procurement from suppliers offering 98+% purity specification (0elem, ChemicalBook, MolCore) is recommended. The availability of a 98+% commercial grade distinguishes this compound from structurally related analogs that are typically supplied only at the 95% purity tier, reducing the need for pre-assay repurification [4].

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